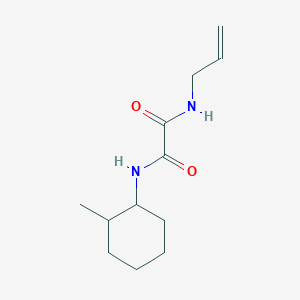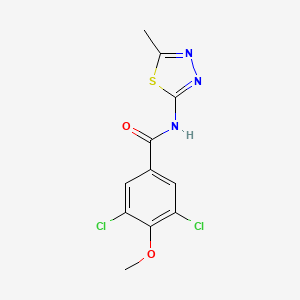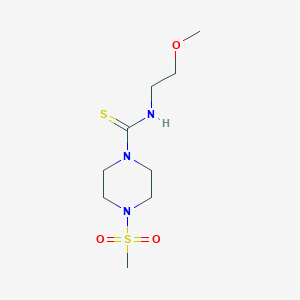![molecular formula C17H19ClN2O4S B4117420 N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2-methoxy-5-methylphenyl)alaninamide](/img/structure/B4117420.png)
N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2-methoxy-5-methylphenyl)alaninamide
描述
N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2-methoxy-5-methylphenyl)alaninamide, commonly known as MCAM, is a chemical compound that has gained significant interest in the scientific research community. MCAM is a protease inhibitor that has been shown to have potential therapeutic applications in various diseases, including cancer and inflammatory disorders.
作用机制
MCAM works by inhibiting the activity of proteases, including MMPs, which are involved in a variety of physiological processes, including tissue remodeling, wound healing, and inflammation. By inhibiting these enzymes, MCAM can prevent the breakdown of extracellular matrix proteins, which can lead to tissue damage and disease progression.
Biochemical and Physiological Effects:
MCAM has been shown to have a variety of biochemical and physiological effects. In cancer research, MCAM has been shown to inhibit tumor invasion and metastasis by preventing the breakdown of extracellular matrix proteins. MCAM has also been shown to reduce the expression of inflammatory cytokines, which can contribute to the development of cancer and other inflammatory disorders. In addition, MCAM has been shown to have anti-angiogenic effects, which can inhibit the growth of blood vessels that are necessary for tumor growth.
实验室实验的优点和局限性
One advantage of MCAM is that it is a highly specific inhibitor of proteases, which can make it a useful tool for studying the role of these enzymes in various physiological processes. However, MCAM can also have off-target effects, which can complicate its use in some experiments. In addition, MCAM can be difficult to work with due to its low solubility in aqueous solutions.
未来方向
There are several future directions for research on MCAM. One area of interest is the development of more potent and selective analogs of MCAM that can be used for therapeutic applications. Another area of interest is the study of the role of MCAM in other physiological processes, such as wound healing and tissue remodeling. Finally, the development of new methods for delivering MCAM to specific tissues or cells could enhance its therapeutic potential.
科学研究应用
MCAM has been extensively studied for its potential therapeutic applications. In cancer research, MCAM has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that play a critical role in tumor invasion and metastasis. MCAM has also been shown to inhibit the expression of inflammatory cytokines, which can contribute to the development of cancer and other inflammatory disorders.
属性
IUPAC Name |
2-[(4-chlorophenyl)sulfonylamino]-N-(2-methoxy-5-methylphenyl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O4S/c1-11-4-9-16(24-3)15(10-11)19-17(21)12(2)20-25(22,23)14-7-5-13(18)6-8-14/h4-10,12,20H,1-3H3,(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFEPHRYCVMGGRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C(C)NS(=O)(=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-chlorophenyl)sulfonylamino]-N-(2-methoxy-5-methylphenyl)propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-{[(4-sec-butylphenoxy)acetyl]amino}benzamide](/img/structure/B4117344.png)


![methyl 4-({4-[benzyl(methylsulfonyl)amino]benzoyl}amino)benzoate](/img/structure/B4117364.png)
![2-[(4-nitrophenyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]hydrazinecarboxamide](/img/structure/B4117372.png)
![2-[2-(4-bromo-2-chlorophenoxy)propanoyl]-N-(2-phenylethyl)hydrazinecarbothioamide](/img/structure/B4117378.png)
![3-[5-bromo-2-(2-propyn-1-yloxy)phenyl]-2-(4-nitrophenyl)acrylonitrile](/img/structure/B4117385.png)

![N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-N'-[2-(trifluoromethyl)phenyl]thiourea](/img/structure/B4117399.png)
![dimethyl 2-{[N-[(3,4-dimethoxyphenyl)sulfonyl]-N-(4-ethoxyphenyl)glycyl]amino}terephthalate](/img/structure/B4117407.png)

![ethyl 4-({[(2-sec-butylphenyl)amino]carbonyl}amino)benzoate](/img/structure/B4117432.png)
![N-1-adamantyl-2-[(cyclohexylamino)carbonothioyl]hydrazinecarboxamide](/img/structure/B4117434.png)
![N-[4-(aminosulfonyl)phenyl]-4-(4-nitrophenyl)-1-piperazinecarbothioamide](/img/structure/B4117440.png)